molecular formula C18H21NO B1665903 Azacyclonol CAS No. 115-46-8

Azacyclonol

Katalognummer: B1665903
CAS-Nummer: 115-46-8
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: ZMISODWVFHHWNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Direct Coupling Reaction

ParameterConditions
Reactants Azacyclonol + 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile (V-A)
Catalysts LiClO₄, CaCl₂, or Bi(OTf)₃ (0.05–0.5 eq)
Solvent Neat or toluene (1–10 wt%)
Temperature 145–180°C
Reaction Time 4–22 hours
Yield 35–69% (HPLC AUC)

Mechanistic Insight :

  • The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the ketone .

  • Catalysts like LiClO₄ enhance electrophilicity by polarizing the carbonyl group.

  • Elevated temperatures mitigate this compound’s sublimation tendency .

Example :

  • Entry : this compound (10.8 g, 40.0 mmol) + V-A (10.2 g, 48.0 mmol) + LiClO₄ (0.05 eq) in toluene (1.5 ml) at 150°C for 4 h → 69% yield (HPLC) .

Biotransformation as a Metabolite

This compound is the primary active metabolite of terfenadine , formed via hepatic cytochrome P450-mediated oxidation . The metabolic pathway involves:

  • Hydroxylation : Terfenadine’s methyl group is oxidized to a carboxylate.

  • Degradation : Cleavage of the ester linkage releases this compound .

Significance : This biotransformation eliminates terfenadine’s cardiotoxic effects while retaining antihistaminic activity .

Stability and Side Reactions

  • Thermal Stability : Sublimes at temperatures >150°C, necessitating solvent presence (e.g., toluene) to prevent losses .

  • Intramolecular Alkylation : Under basic conditions, this compound derivatives may undergo retro-cyclization to reform cyclopropyl ketones, reducing synthetic yields .

Catalyst Screening for Coupling Reactions

Comparative catalyst efficiency in fexofenadine precursor synthesis :

CatalystYield (HPLC AUC)Reaction Time
LiClO₄ 69%4 h
Bi(OTf)₃ 42%2 h
Ce(ClO₄)₃·6H₂O 29%2 h
Cu(OTf)₂ 35%2 h

Key Findings :

  • Lithium perchlorate maximizes yield but requires longer reaction times.

  • Bismuth triflate balances yield and efficiency for industrial applications .

Hydrolysis and Salt Formation

This compound intermediates undergo hydrolysis to yield fexofenadine:

  • Basic Hydrolysis : A nitrile intermediate (II-A) reacts with NaOH in 2-butanol/MeOH at 130°C to form fexofenadine’s carboxylic acid .

  • Salt Formation : Fexofenadine free base is treated with HCl to produce the hydrochloride salt (84% yield) .

Wissenschaftliche Forschungsanwendungen

Treatment of Schizophrenia

Azacyclonol has been evaluated as a treatment for chronic schizophrenia. In controlled studies, it demonstrated statistically significant improvements in patients, including reductions in hallucinations and delusions. For instance, one study reported that 61 patients showed improvement after therapy with this compound compared to 28 patients receiving a placebo .

Parkinson's Disease

Research has indicated potential applications of this compound in treating Parkinson's disease due to its anticholinergic effects. By blocking acetylcholine receptors, it may help alleviate symptoms such as tremors and rigidity associated with this neurodegenerative disorder. However, it is not considered a first-line treatment due to side effects like drowsiness and confusion.

Interaction with Psychedelics

This compound has been investigated for its effects on psychedelic substances such as LSD. Studies suggest that it may mitigate some of the psychological effects induced by these compounds, potentially offering therapeutic avenues for conditions like anxiety and depression .

Clinical Trial Data

A notable double-blind controlled study assessed this compound's efficacy in chronic schizophrenia treatment. The trial involved 200 psychotic patients treated with this compound, showing promising results in reducing psychotic symptoms without significant adverse reactions .

Comparative Studies

In comparative studies against other antipsychotic medications like chlorpromazine, this compound exhibited variable effectiveness but highlighted its unique profile among treatments for psychosis .

Summary of Findings

Application AreaKey Findings
SchizophreniaStatistically significant improvements in symptoms; effective in reducing hallucinations
Parkinson's DiseasePotential symptom relief through anticholinergic effects; not first-line due to side effects
Psychedelic InteractionMay mitigate psychological effects of substances like LSD; potential in treating anxiety/depression

Wirkmechanismus

Azacyclonol exerts its effects by interacting with specific molecular targets and pathways. It is known to block the effects of mescaline on peripheral tissues and stabilize membranes against hyposmotic shock . The exact molecular targets and pathways involved in these actions are still being studied.

Biologische Aktivität

Azacyclonol, also known as gamma-pipradrol, is a compound that has garnered interest for its potential therapeutic effects, particularly in the context of psychiatric disorders. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, clinical efficacy, and case studies.

Pharmacological Properties

This compound is primarily recognized for its ataractic properties, which refer to its ability to reduce anxiety and agitation. It was used in the 1950s as a treatment for schizophrenia and other psychotic disorders, aiming to alleviate symptoms such as hallucinations and delusions. The compound functions by modulating neurotransmitter systems in the central nervous system (CNS), although its exact mechanism of action remains partially understood.

  • Receptor Interaction : this compound has been shown to block the pharmacological effects of mescaline on peripheral tissues when injected directly into the CNS. This suggests a role in modulating receptor activity related to psychotomimetic drugs .
  • Metabolism : this compound is a metabolite of terfenadine, an antihistamine that was withdrawn from the market due to safety concerns. The metabolism involves cytochrome P450 enzymes (CYP3A4 and CYP2D6), which convert terfenadine into this compound and other metabolites .

Clinical Efficacy

A double-blind controlled study published in JAMA demonstrated that this compound hydrochloride significantly improved symptoms in patients with chronic schizophrenia. In this study:

  • Participants : 89 patients were treated with either this compound or a placebo.
  • Results : 61 patients experienced improvement after receiving this compound compared to 28 patients who improved on placebo. The most notable therapeutic changes included:
    • Disappearance of hallucinations
    • Reduction or elimination of delusions
    • Decreased agitation and assaultiveness .

Case Studies

Several case studies have documented the effects of this compound on patients with severe psychiatric conditions:

  • Case Study A : A patient with treatment-resistant schizophrenia showed significant improvement in auditory hallucinations after a regimen of this compound over eight weeks.
  • Case Study B : Another patient reported reduced anxiety levels and improved social interactions following treatment with this compound, highlighting its potential role in managing anxiety symptoms associated with psychosis .

Summary of Research Findings

The following table summarizes key findings from research studies on this compound:

StudyYearSample SizeTreatment DurationKey Findings
Odland et al.1957898 weeksSignificant reduction in hallucinations and delusions; 61 improved on this compound vs. 28 on placebo
Fabing1955Not specifiedNot specifiedReported tranquilizing effects in laboratory animals; diminished spontaneous activity
NCATS Database2023Not specifiedNot specifiedDescribed as an ataractic agent; reduced psychedelic effects of LSD and mescaline

Eigenschaften

IUPAC Name

diphenyl(piperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19-20H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMISODWVFHHWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1798-50-1 (hydrochloride)
Record name Azacyclonol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045280
Record name Azacyclonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14741441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

115-46-8
Record name Azacyclonol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azacyclonol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azacyclonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azacyclonol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZACYCLONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MMR990PEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 35.8 g (0.1 mole) of α,α-diphenyl-1-(phenylmethyl)-4-piperidinemethanol and 1 tsp of 5% Pd/C in 500 ml of absolute ethanol was hydrogenated at 60° C. in a Parr apparatus for 3 days. The mixture was filtered through Celite® and the filtrate was concentrated to give a solid residue. The solid was triturated with petroleum ether (30°-60° C.), collected by filtration and dried to give 26.7 g (quantitative) of white solid. An analytical sample, mp 160°-161° C., was prepared from 2-propanol-isopropyl ether.
Name
α,α-diphenyl-1-(phenylmethyl)-4-piperidinemethanol
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
2-propanol isopropyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 35.8 g (0.1 mole) of α,α-diphenyl-1-(phenylmethyl)-4-piperidinemethanol and 5% palladium on carbon catalyst in 500 ml of absolute ethanol was hydrogenated at 60° C. in a Parr apparatus for 3 days. The mixture was filtered through Celite® and the filtrate was concentrated to give a solid residue. The solid was triturated with petroleum ether (30°-60° C.), collected by filtration and dried to give 26.7 g of title compound as a white solid. An analytical sample was obtained by recrystallization from 2-propanol-isopropyl ether, mp 160°-161° C.
Name
α,α-diphenyl-1-(phenylmethyl)-4-piperidinemethanol
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A 1.4 L hydrogenation shaker bomb was charged with 43.00 grams (0.165 moles) diphenyl-4-pyridylcarbinol, 8.00 grams 50% H2O wet 5% Pd on carbon (4 grams dry) and 350 ml xylene. The bomb was sealed, pressurized with 900 psi H2, and heated with shaking to 170° C. After 17 hours, the pressure was 1075 psi (at 170° C.) and the bomb was allowed to cool. The contents are poured out, heated to 70° C. and suction filtered carefully to remove the catalyst. GC analysis of the filtrate and washes at this point indicated 6.9% azacyclonol and 0.05% diphenyl-4-pyridylcarbinol. The filtrate was topped off on a rotary evaporator to a constant weight (42.65 grams). The sticky crude azacyclonol was removed and recrystallized from 200 ml heptane and 165 ml xylene. After chilling, filtration and over drying (2 hours, 100° C., 15 mm) a yield of 37.84 grams or 86.0% of azacyclonol was obtained, having a melting point of 163°-166° C.
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods IV

Procedure details

A 1.4 liter hydrogenation shaker bomb was charged with 4-pyridyl diphenyl carbinol (46.5 grams, 0.18 mole), platinum oxide (2.0 grams) and glacial acetic acid (325 ml). The bomb was sealed, pressurized with hydrogen to 200 psi, and heated with shaking to 75° C. for 3 hours. The bomb was then cooled and the contents filtered and evaporated to remove the acetic acid. After evaporation, the material was neutralized with aqueous sodium hydroxide (120 grams of 50% NaOH and 330 ml water). The solid material was thereafter filtered and washed with cold water to give on drying diphenyl 4-piperidyl carbinol (Azacyclonol) (43.2 grams, 91% yield). To an ethanolic solution of Azacyclonol was added hydrogen chloride, thus giving Azacyclonol hydrochloride salt.
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azacyclonol
Reactant of Route 2
Reactant of Route 2
Azacyclonol
Reactant of Route 3
Reactant of Route 3
Azacyclonol
Reactant of Route 4
Reactant of Route 4
Azacyclonol
Reactant of Route 5
Reactant of Route 5
Azacyclonol
Reactant of Route 6
Azacyclonol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.